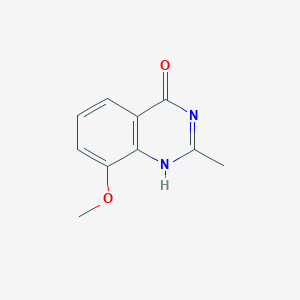

N-甲酰 N,N-二去甲司布曲明

描述

Synthesis Analysis

The synthesis of related compounds involves highly diastereoselective additions and asymmetric synthesis techniques. For instance, the asymmetric synthesis of (R)-didesmethylsibutramine, a metabolite of sibutramine, employs diastereoselective addition of i-BuLi to a triethylmethylsulfinamide derived aldimine (Han et al., 2002).

Molecular Structure Analysis

The molecular structure analysis often involves advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques help in understanding the molecular configuration and the spatial arrangement of atoms within the molecule. For example, the structure and dynamics of N-acylated methyl 4-amino-4,6-dideoxy-α-D-mannopyranosides have been elucidated using 1H and 13C NMR spectroscopy, showcasing how chemical shifts are influenced by N-acylation (Kenne, Unger, & Wehler, 1988).

Chemical Reactions and Properties

Chemical reactions of N-Formyl N,N-Didesmethyl Sibutramine and related compounds can be complex, involving multiple steps and conditions. For instance, the synthesis and thermolysis of tert-butyl-substituted silatetrazolines involve reactions with silyl azides to form corresponding silatetrazolines, which upon thermolysis yield silanimines (Lerner, Wiberg, & Polborn, 2002).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal form, are crucial for understanding the behavior of compounds under different conditions. Techniques like calorimetry and differential scanning calorimetry (DSC) are used to study these properties. An example related to sibutramine is the calorimetric, FTIR, and 1H NMR measurements combined with DFT calculations to monitor solid-state changes and dynamics (Pajzderska et al., 2012).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, stability, and degradation pathways, are integral to comprehending the chemical nature of compounds like N-Formyl N,N-Didesmethyl Sibutramine. Studies often involve exploring the chemical reactivity under various conditions to understand its stability and potential reactions. For example, the Cu(II)-catalyzed C-H oxidation and C-N cleavage using tetramethylethylenediamine as a carbon source illustrate a method for base-switched methylenation and formylation, showing the versatility in synthetic approaches (Zhang et al., 2012).

科学研究应用

药理特性和应用

作用机制:司布曲明及其活性代谢物,包括其一级(M1)和二级(M2)胺代谢物,通过抑制血清素(5-HT)和去甲肾上腺素(去甲肾上腺素)的再摄取而发挥作用,有助于增强饱腹感和产热。这种机制表明了在研究代谢过程和肥胖管理策略中的潜在研究应用 (McNeely & Goa, 1998).

比较药理学:司布曲明与其它的抗肥胖药物的区别在于其再摄取抑制的特殊作用,而不是单胺释放,使其区别于 5-HT 释放剂和去甲肾上腺素 + 多巴胺释放剂。这种独特的机制可以作为研究体重管理药物安全性和有效性的基础 (Heal 等人, 1998).

产热作用:司布曲明通过中枢激活传出交感神经活动,特别是涉及棕色脂肪组织中的 β3-肾上腺素受体,来刺激产热的能力,为能量消耗和代谢率调节的研究提供了一个感兴趣的领域 (Stock, 1997).

临床疗效和代谢效应:对司布曲明的研究表明了其对体重维持、腰臀比降低以及对血浆脂质谱的影响,为探索代谢健康和肥胖相关疾病提供了途径 (Lean, 1997).

监管和安全注意事项

- 心血管结局试验:司布曲明心血管结局试验强调了评估肥胖治疗的安全性的重要性,特别是它们的的心血管风险。这一领域在新治疗剂的开发和评估中仍然至关重要 (Downey 等人, 2011).

新兴应用

- 药物治疗和儿童肥胖症中的减肥手术:司布曲明与生活方式改变相结合,为儿童肥胖管理的综合方法提供了模型,突出了研究针对这一人群的安全有效的治疗方法的必要性 (Gogakos 等人, 2009).

安全和危害

属性

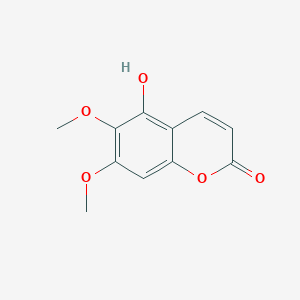

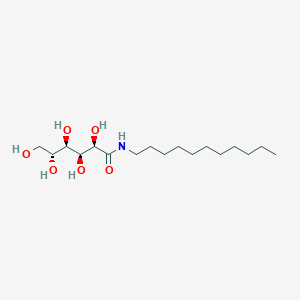

IUPAC Name |

N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVDPOSYKKHSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517661 | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Formyl N,N-Didesmethyl Sibutramine | |

CAS RN |

84467-85-6 | |

| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl N,N-didesmethyl sibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

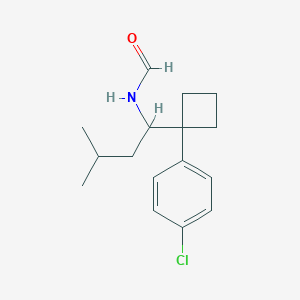

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)